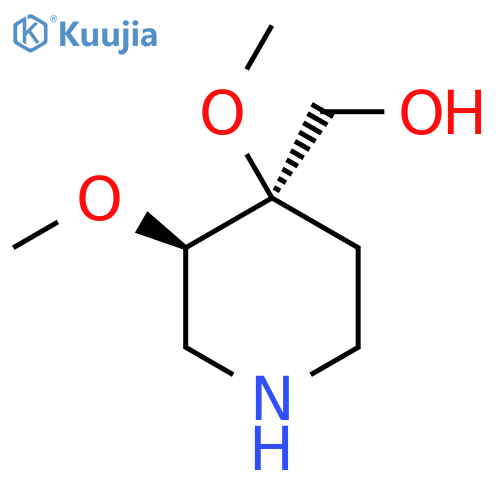

Cas no 2460739-64-2 (rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol)

rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol 化学的及び物理的性質

名前と識別子

-

- EN300-26982163

- rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol

- 2460739-64-2

- rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol

-

- MDL: MFCD32702807

- インチ: 1S/C8H17NO3/c1-11-7-5-9-4-3-8(7,6-10)12-2/h7,9-10H,3-6H2,1-2H3/t7-,8-/m1/s1

- InChIKey: XPGBALCKIZFXDN-HTQZYQBOSA-N

- ほほえんだ: O(C)[C@@]1(CO)CCNC[C@H]1OC

計算された属性

- せいみつぶんしりょう: 175.12084340g/mol

- どういたいしつりょう: 175.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.7Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26982163-0.1g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 95.0% | 0.1g |

$1320.0 | 2025-03-20 | |

| Enamine | EN300-26982163-0.25g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 95.0% | 0.25g |

$1381.0 | 2025-03-20 | |

| Enamine | EN300-26982163-10.0g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 95.0% | 10.0g |

$6450.0 | 2025-03-20 | |

| Enamine | EN300-26982163-0.5g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 95.0% | 0.5g |

$1440.0 | 2025-03-20 | |

| Enamine | EN300-26982163-5g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 5g |

$4349.0 | 2023-09-11 | ||

| Enamine | EN300-26982163-10g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 10g |

$6450.0 | 2023-09-11 | ||

| Enamine | EN300-26982163-1g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 1g |

$1500.0 | 2023-09-11 | ||

| Enamine | EN300-26982163-1.0g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 95.0% | 1.0g |

$1500.0 | 2025-03-20 | |

| Enamine | EN300-26982163-5.0g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 95.0% | 5.0g |

$4349.0 | 2025-03-20 | |

| Enamine | EN300-26982163-2.5g |

rac-[(3R,4R)-3,4-dimethoxypiperidin-4-yl]methanol |

2460739-64-2 | 95.0% | 2.5g |

$2940.0 | 2025-03-20 |

rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanolに関する追加情報

Introduction to rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol (CAS No. 2460739-64-2)

rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol (CAS No. 2460739-64-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of two methoxy groups and a hydroxymethyl group attached to a piperidine ring. These structural elements contribute to its potential as a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The chiral nature of rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol makes it particularly interesting for applications in asymmetric synthesis. Chiral compounds are essential in the development of enantiomerically pure drugs, as they can exhibit different biological activities and pharmacological properties compared to their racemic mixtures. The ability to control the stereochemistry during synthesis is crucial for optimizing the efficacy and safety of pharmaceutical products.

Recent studies have highlighted the importance of piperidine derivatives in various therapeutic areas. For instance, piperidine-based compounds have shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to their ability to modulate neurotransmitter systems. Additionally, these compounds have been investigated for their potential as anti-inflammatory agents and antiviral drugs.

In the context of medicinal chemistry, rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol serves as a versatile building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for a wide range of chemical transformations, including alkylation, acylation, and coupling reactions. These transformations can be tailored to introduce specific functionalities that enhance the biological activity or improve the pharmacokinetic properties of the final product.

The synthesis of rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common approach involves the use of chiral catalysts or auxiliaries to achieve stereoselective synthesis. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these processes, making it more feasible to produce this compound on a larger scale for industrial applications.

The pharmacological profile of rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol has been studied in various preclinical models. In vitro assays have demonstrated its ability to interact with specific receptors and enzymes involved in key biological pathways. For example, it has been shown to exhibit moderate affinity for serotonin receptors and can modulate calcium channels in neuronal cells. These findings suggest potential applications in the treatment of mood disorders and neurodegenerative diseases.

In addition to its therapeutic potential, rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol has also been explored as a tool compound in chemical biology research. Tool compounds are used to probe biological systems and understand the function of specific proteins or pathways. By using this compound in combination with other reagents and techniques, researchers can gain insights into complex biological processes and identify new targets for drug discovery.

The safety profile of rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol is an important consideration for its use in pharmaceutical development. Preclinical toxicity studies have generally shown that this compound is well-tolerated at therapeutic doses. However, further investigations are needed to fully characterize its safety profile and ensure that it meets regulatory requirements for clinical use.

In conclusion, rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol (CAS No. 2460739-64-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chiral nature make it a valuable intermediate for the synthesis of bioactive molecules with potential therapeutic benefits. Ongoing research continues to explore its full potential and refine its use in various scientific and industrial contexts.

2460739-64-2 (rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol) 関連製品

- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)

- 1563451-17-1(3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)

- 2229634-62-0(1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile)

- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)

- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)

- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

- 2227723-16-0((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)